
2-Methyl-1-(phenylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(phenylamino)propan-2-ol is an organic compound . It is also known as Isobutanol, which is a colorless, flammable liquid with a characteristic smell, mainly used as a solvent either directly or as its esters .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber . The reaction is catalyzed by cobalt or rhodium complexes . The resulting aldehydes are hydrogenated to the alcohols, which are then separated .Molecular Structure Analysis
The molecular formula of 2-Methyl-1-(phenylamino)propan-2-ol is C10H15NO . The average mass is 165.232 Da and the monoisotopic mass is 165.115356 Da .Chemical Reactions Analysis
The OH-initiated degradation of 2-amino-2-methyl-1-propanol was investigated in a large atmospheric simulation chamber . The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%), whereas hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been documented. For instance, Isobutanol has a molar mass of 74.122 g/mol, a density of 0.802 g/cm³, a melting point of -108 °C, and a boiling point of 107.89 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A study explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. Compounds in this series, specifically 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, demonstrated significant inhibitory potency against Src kinase, which could be a promising lead in cancer treatment (Sharma et al., 2010).
Antimicrobial and Antioxidant Properties
Another study synthesized 1-Phenyl-3-(phenylamino) propan-1-one and its derivatives, finding them to possess notable antimicrobial and antioxidant activities. These compounds showed significant inhibition against various bacteria and fungi, as well as a considerable antioxidant effect in various assays (Oloyede & Omisakin, 2014).
Pharmacodynamics of Derivatives
Research on (1S,2R)-2-Acylamino-1-methyl-2-phenylethyl phosphate derivatives, closely related to 2-Methyl-1-(phenylamino)propan-2-ol, investigated their role as inhibitors of TNF-alpha production. These compounds showed potential as safe inhibitors with a focus on their pharmacodynamics and metabolism, indicating potential therapeutic applications (Matsui et al., 2003).
Applications in Animal Feed Flavorings
A scientific opinion assessed the safety and efficacy of tertiary alcohols, including 2-methyl-1-phenylpropan-2-ol, as flavorings in animal feed. This compound, among others, was found to be safe at certain concentrations for various animal species, indicating its application in the animal feed industry (Westendorf, 2012).
Use in UV-cured Films
Research on aromatic aminoalcohols, including 2-methyl-1-(phenylamino)propan-2-ol derivatives, highlighted their application in initiating polymerization in UV-cured films. These compounds, particularly 2-(N-methyl-N-phenylamino-1-phenyl) ethanol, showed effectiveness in reducing oxygen inhibition and acting as synergists for certain initiators (Arsu et al., 2009).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific information, it’s hard to say exactly how “2-Methyl-1-(phenylamino)propan-2-ol” interacts with its targets. The alcohol group (-oh) is a polar functional group that can participate in hydrogen bonding, which could influence its interaction with biological molecules .
Biochemical Pathways
The compound’s alcohol group could potentially be involved in various chemical reactions, such as oxidation or reduction .
Pharmacokinetics
The compound’s alcohol group could potentially influence its solubility and therefore its absorption and distribution in the body .
Eigenschaften
IUPAC Name |
1-anilino-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKPKPZPYWJEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(phenylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
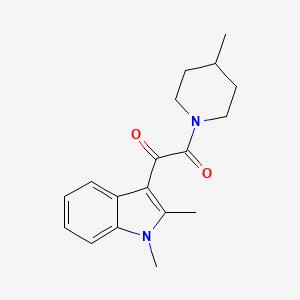
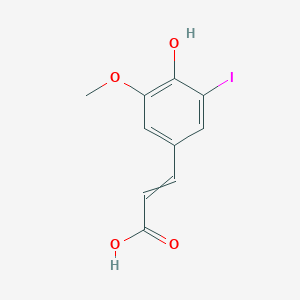
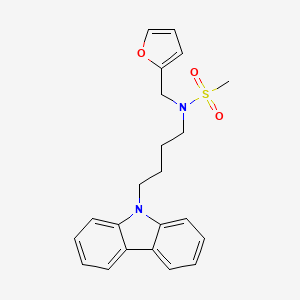
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
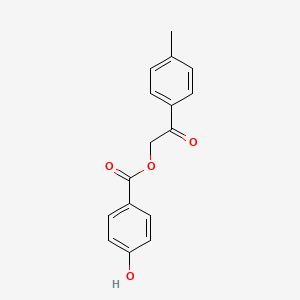
![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)
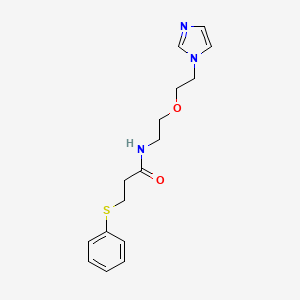

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)